molecular formula C8H11N3 B13214613 1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane

1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13214613
M. Wt: 149.19 g/mol
InChI Key: FNBDVFPVBSAAGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-yl)-2-azabicyclo[211]hexane is a compound that features a unique bicyclic structure fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of acyloins with monosubstituted ureas, followed by intramolecular cyclization . The reaction conditions often involve the use of solvents like acetic acid, ethylene glycol, or toluene, and may require acidic catalysis with agents such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow synthesis techniques and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane is unique due to its bicyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C8H11N3/c1-2-10-7(9-1)8-3-6(4-8)5-11-8/h1-2,6,11H,3-5H2,(H,9,10)

InChI Key

FNBDVFPVBSAAGM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C3=NC=CN3

Origin of Product

United States

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